molecular formula C20H17N3O4S2 B2909661 methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795443-90-1

methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2909661
CAS No.: 1795443-90-1
M. Wt: 427.49
InChI Key: SXASHCNWIAOLHL-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a carboxylate group and a sulfonamide linkage to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.

    Sulfonamide Formation: The imidazo[1,2-a]pyridine derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Thiophene Carboxylate Synthesis: The thiophene ring is functionalized with a carboxylate group, often through a palladium-catalyzed coupling reaction.

    Final Coupling: The sulfonamide and thiophene carboxylate intermediates are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing the nitrogen-containing ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated or azido-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is studied for its potential as an anticancer agent. The imidazo[1,2-a]pyridine moiety is known for its biological activity, and the sulfonamide linkage can enhance its pharmacokinetic properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to DNA or proteins, disrupting their function. The sulfonamide group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.

    Methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)furan-2-carboxylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the methyl group on the imidazo[1,2-a]pyridine ring and the thiophene carboxylate moiety makes methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate unique. This specific structure can influence its electronic properties and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

methyl 3-[[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-13-6-5-10-23-12-16(21-19(13)23)14-7-3-4-8-15(14)22-29(25,26)17-9-11-28-18(17)20(24)27-2/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXASHCNWIAOLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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